Sb(OH)2Pyr

Description

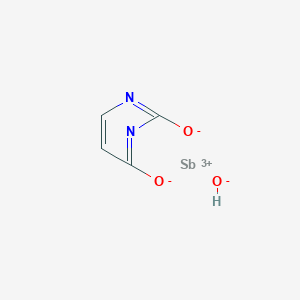

Sb(OH)₂Pyr is an antimony-containing coordination compound featuring a pyridine-derived ligand. Antimony (Sb) in its +3 oxidation state coordinates with hydroxyl (-OH) groups and a pyridine-based ligand (Pyr), likely forming a trigonal bipyramidal or octahedral geometry.

Key structural features include:

- Antimony center: Sb³⁺ acts as a Lewis acid, enabling coordination with electron-rich ligands.

- Hydroxyl groups: The -OH groups contribute to solubility in polar solvents and participate in hydrogen bonding.

- Pyridine ligand: The aromatic pyridine moiety provides π-π stacking interactions and modulates electronic properties .

Properties

CAS No. |

80340-30-3 |

|---|---|

Molecular Formula |

C4H3N2O3S |

Molecular Weight |

248.84 g/mol |

IUPAC Name |

antimony(3+);pyrimidine-2,4-diolate;hydroxide |

InChI |

InChI=1S/C4H4N2O2.H2O.Sb/c7-3-1-2-5-4(8)6-3;;/h1-2H,(H2,5,6,7,8);1H2;/q;;+3/p-3 |

InChI Key |

HZIFVSIYEHMULY-UHFFFAOYSA-K |

SMILES |

C1=CN=C(N=C1[O-])[O-].[OH-].[Sb+3] |

Canonical SMILES |

C1=CN=C(N=C1[O-])[O-].[OH-].[Sb+3] |

Synonyms |

antimonyl-2,4-dihydroxypyrimidine Sb(OH)2Py |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sb(OH)₂Pyr with structurally or functionally related compounds, focusing on synthesis, hydrogen bonding, coordination behavior, and applications.

Sb(OH)₃ (Antimony Trihydroxide)

| Property | Sb(OH)₂Pyr | Sb(OH)₃ |

|---|---|---|

| Structure | Pyridine ligand enhances π-π interactions | Simple trigonal planar geometry |

| Solubility | Higher in organic solvents | Limited solubility in water |

| Hydrogen Bonding | Intramolecular N–H···O bonds possible | Intermolecular O–H···O networks |

| Applications | Catalysis, co-crystal formation | Flame retardants, ceramics |

Sb(OH)₂Pyr’s pyridine ligand distinguishes it from Sb(OH)₃ by enabling stronger intermolecular interactions and solubility in non-aqueous media .

2Pyr vs. 3Pyr/4Pyr Isomers

highlights that 2Pyr isomers (e.g., pyridine amides) exhibit intramolecular N–H···N hydrogen bonding, which sterically hinders co-crystal formation with carboxylic acids. In contrast, 3Pyr/4Pyr analogs lack such bonding and readily form co-crystals. By analogy:

Dysprosium Pyridine Dicarboxylate Coordination Polymers

describes dysprosium (Dy³⁺) complexes with pyridine dicarboxylic acid ligands. Compared to Sb(OH)₂Pyr:

| Property | Sb(OH)₂Pyr | Dy-Pyridine Dicarboxylate |

|---|---|---|

| Metal Center | Sb³⁺ (soft acid) | Dy³⁺ (hard acid) |

| Ligand Complexity | Monodentate pyridine | Polydentate dicarboxylate-pyridine |

| Function | Small-molecule catalysis | Luminescence, magnetic materials |

Sb(OH)₂Pyr’s simpler ligand structure prioritizes catalytic applications over advanced material properties .

(DHQD)₂PYR Organocatalyst

references (DHQD)₂PYR, a chiral bisquinidine-pyridine catalyst. Unlike Sb(OH)₂Pyr:

- Mechanism : (DHQD)₂PYR operates via asymmetric allylic C–C bond formation, while Sb(OH)₂Pyr may act as a Lewis acid catalyst.

- Thermal Stability : Sb(OH)₂Pyr’s antimony center likely offers higher thermal stability than organic catalysts .

Research Findings and Limitations

- Hydrogen Bonding : Intramolecular interactions in Sb(OH)₂Pyr (if 2Pyr-like) reduce co-crystal formation but enhance stability in solution .

- Synthesis Challenges: Antimony’s toxicity and pyridine’s volatility require controlled conditions, as noted in analogous syntheses .

Data Gaps : Direct studies on Sb(OH)₂Pyr are absent in the provided evidence; comparisons rely on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.